4-Ipomeanol

描述

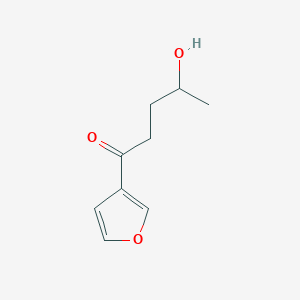

Structure

2D Structure

属性

IUPAC Name |

1-(furan-3-yl)-4-hydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQLMILDVERHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)C1=COC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Record name | 4-Ipomeanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-Ipomeanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866492 | |

| Record name | Ipomeanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Chloroform > 100 (mg/mL), Methanol > 100 (mg/mL), Water ~ 20 (mg/mL), 10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL), 0.1 N HCl ~ 55 (mg/mL), 0.1 N NaOH < 3 (mg/mL) | |

| Record name | IPOMEANOL | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/349438%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

0.000632 [mmHg] | |

| Record name | Ipomeanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32954-58-8, 36878-93-0, 55659-41-1 | |

| Record name | Ipomeanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32954-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipomeanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032954588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ipomeanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036878930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 1-(3-furanyl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ipomeanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IPOMEANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URT1FLO407 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IPOMEANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Ipomeanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Natural Occurrence of 4 Ipomeanol

Fungal Production as a Defense Mechanism in Sweet Potatoes

4-Ipomeanol is a phytoalexin, a type of antimicrobial and often toxic compound produced by plants as a defense mechanism against pathogenic microorganisms. nih.gov Its production in sweet potatoes is not typical of healthy, undamaged tubers but is rather a specific response to stress, such as mechanical injury or, most notably, infection by certain fungi. tdl.org The primary fungus associated with the synthesis of this toxin is Fusarium solani (also referred to as F. javanicum), the pathogen responsible for Fusarium root rot in sweet potatoes. wikipedia.orgmsdvetmanual.comncsu.edu

The biosynthetic process is a collaborative event between the plant and the fungus. When the sweet potato is stressed or damaged, it produces furanoterpenoid metabolites as a general defense response. tdl.org The invading Fusarium solani then metabolizes these plant-derived precursor compounds, transforming them into a series of toxic furans, the most abundant of which is often this compound. tdl.org Therefore, the presence of this compound in sweet potatoes is an indicator of mold damage. acs.orgwashington.edunih.gov This response can lead to the accumulation of several related furanoterpenoids in the tuber tissue, a process that has been observed with various sweet potato pathogens, not just F. solani. apsnet.org

In Vitro Production from Ipomoea batatas Callus Cultures Elicited by Fungal Components

The production of this compound has been successfully replicated in controlled laboratory settings using plant tissue culture techniques, which allows for its generation without relying on fungal infection of whole plants. nih.govnih.gov This process typically begins with the establishment of callus cultures—undifferentiated masses of plant cells—from explants of sweet potato root tubers. nih.gov

Researchers have found that callus induction is effectively achieved by placing sterilized explants on a nutrient medium, such as Murashige and Skoog (MS) medium, which is supplemented with plant growth regulators. nih.govresearchgate.net A common combination includes an auxin like α-Naphthaleneacetic acid (NAA) and a cytokinin like Kinetin (KIN) to promote cell division and growth. nih.govresearchgate.net

Once callus cultures are established, the production of this compound can be stimulated through the introduction of "elicitors," which are substances that trigger a defense response in the plant cells. Studies have shown that components derived from fungi are particularly effective elicitors. A comparative study demonstrated that while extracts from Fusarium solani and the biopolymer chitosan (B1678972) could induce this compound production, the highest yield was achieved using chitin (B13524). nih.gov The addition of chitin to the callus culture resulted in a significantly higher production of this compound compared to other elicitors or control groups. nih.govresearchgate.net Subsequent research using cell suspension cultures has achieved similar high-yield production under biotic elicitation. nih.gov

Table 1: Effect of Various Elicitors on this compound Production in Ipomoea batatas Callus Cultures Data sourced from Mohanraj & Subha (2015). nih.govresearchgate.net

| Elicitor | Concentration | Mean this compound Yield (mg g⁻¹) |

|---|---|---|

| Control (Callus only) | N/A | 0.25 |

| Fusarium solani extract | 5 µg mL⁻¹ | 3.54 |

| Chitosan | 5 µg mL⁻¹ | 4.12 |

| Chitin | 5 µg mL⁻¹ | 6.61 |

Context within Broader Classes of Toxic 3-Substituted Furans

This compound belongs to a larger class of structurally related compounds known as 3-substituted furans or furanoterpenoids. nih.govwikipedia.orgmsdvetmanual.com These compounds share a common chemical scaffold: a furan (B31954) ring substituted at the third position with a side chain, which in the case of these toxins is typically an oxygenated pentane (B18724) moiety. nih.gov

In mold-damaged sweet potatoes, this compound is rarely found in isolation. It co-occurs with several other toxic 3-substituted furans that are products of the same biosynthetic pathway. acs.orgwashington.edunih.gov Key related compounds include:

Ipomeanine (IPN): Structurally similar to this compound, but with a ketone group at the C4 position of the pentane chain instead of a hydroxyl group. wikipedia.orgwashington.edu

1-Ipomeanol (1-IPO): An isomer of this compound where the hydroxyl group is on the C1 position of the pentane chain. wikipedia.orgwashington.edu

1,4-ipomeadiol (B105400) (DIOL): A reduced form containing hydroxyl groups at both the C1 and C4 positions of the pentane chain. wikipedia.orgwashington.edu

The biosynthetic pathway for these compounds involves intermediates such as 4-hydroxymyoporone. apsnet.org While these furanoterpenoids are famously associated with stressed sweet potatoes, other toxic furans exist in nature. For instance, Perilla Ketone, found in the wild mint Perilla frutescens, is another furan derivative that demonstrates the broader occurrence of such toxic compounds in the plant kingdom. msdvetmanual.com

Table 2: Key 3-Substituted Furan Toxins Found in Mold-Damaged Sweet Potatoes

| Compound Name | Abbreviation | Chemical Formula | Key Structural Feature (on pentane side chain) |

|---|---|---|---|

| This compound | 4-IPO | C₉H₁₂O₃ | Hydroxyl group at C4, Ketone at C1 wikipedia.org |

| Ipomeanine | IPN | C₉H₁₀O₃ | Ketone group at C4, Ketone at C1 washington.edu |

| 1-Ipomeanol | 1-IPO | C₉H₁₂O₃ | Hydroxyl group at C1, Ketone at C4 washington.edu |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxymyoporone |

| 1,4-ipomeadiol |

| 1-Ipomeanol |

| α-Naphthaleneacetic acid (NAA) |

| Chitin |

| Chitosan |

| Ipomeanine |

| Kinetin |

Metabolism and Bioactivation of 4 Ipomeanol

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The biological activity of 4-Ipomeanol is intrinsically linked to its metabolic transformation, a process primarily executed during Phase I metabolism. sigmaaldrich.com This phase involves the introduction or exposure of functional groups on the compound, typically increasing its polarity. sigmaaldrich.com For this compound, the critical step is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. sigmaaldrich.comwikipedia.org This enzymatic action converts the relatively stable this compound into a highly reactive electrophilic intermediate. nih.govnih.gov The oxidation specifically targets the furan (B31954) ring of the molecule, leading to the formation of an unstable epoxide. wikipedia.org This epoxide then undergoes rearrangement to form a reactive enedial intermediate, which is capable of covalently binding to cellular macromolecules, a key event in its mechanism of action. wikipedia.orgmikiashwt.com This bioactivation process is NADPH-dependent and can be inhibited by carbon monoxide, which are characteristic features of CYP-mediated reactions. nih.govcapes.gov.br

The specific CYP isoforms responsible for the bioactivation of this compound vary significantly across different species, which in turn dictates the target organ for its effects. nih.govresearchgate.net

In many rodent species, such as rats and mice, as well as in rabbits and cattle, the bioactivation of this compound is predominantly carried out by Cytochrome P450 4B1 (CYP4B1). wikipedia.orgnih.govnih.gov This enzyme is expressed at high levels in the lungs, particularly in the non-ciliated bronchiolar epithelial cells (Clara cells). wikipedia.orgnih.gov The pulmonary CYP4B1 in these animals exhibits a high affinity and catalytic activity for metabolizing this compound. wikipedia.orgnih.gov Studies using Cyp4b1 knockout mice have demonstrated that this enzyme is essential for the bioactivation of this compound; in its absence, the compound is non-toxic. mikiashwt.com The androgen-driven expression of CYP4B1 in the kidneys of male mice also accounts for the nephrotoxicity observed in this specific species and sex. nih.gov Research has shown that inhibiting CYP4B1 activity in rats, for instance by using p-xylene, reduces the covalent binding of this compound metabolites to lung microsomes and prevents lung damage. nih.gov Furthermore, polyclonal antibodies raised against CYP4B1 have been shown to prevent the covalent binding of radiolabeled this compound to lung microsomal protein in vitro. nih.gov

In stark contrast to rodents, the metabolic activation of this compound in humans is not primarily mediated by CYP4B1, which shows no significant catalytic activity. wikipedia.orgresearchgate.net Instead, the bioactivation is catalyzed by hepatic (liver) enzymes. wikipedia.org Studies using cDNA-expressed human P450s have identified CYP1A2, CYP3A3, and CYP3A4 as the principal isoforms responsible for metabolizing this compound to its reactive, DNA-binding metabolites. researchgate.netnih.gov Among these, CYP1A2 demonstrated the highest activity, producing a 20-fold increase in DNA-bound metabolites compared to controls, while CYP3A3 and CYP3A4 showed 8-fold and 5-fold increases, respectively. researchgate.netnih.gov Further investigations have confirmed that CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are all capable of significant this compound bioactivation. nih.gov this compound has also been characterized as a mechanism-based inactivator of CYP3A4, meaning it irreversibly inhibits the enzyme following its own activation. acs.org This inactivation is time- and concentration-dependent, NADPH-dependent, and leads to the covalent binding of the reactive metabolite to the CYP3A4 protein itself. acs.org

Table 1: Human Cytochrome P450 Isoform Activity in this compound Bioactivation

| CYP Isoform | Relative Activity (Fold increase in DNA binding vs. control) | Location of Primary Expression | Reference |

| CYP1A2 | 20-fold | Liver | researchgate.netnih.gov |

| CYP3A3 | 8-fold | Liver | researchgate.netnih.gov |

| CYP3A4 | 5-fold | Liver | researchgate.netnih.gov |

| CYP2F1 | 3-fold | Lung | researchgate.netnih.gov |

| CYP4B1 | 2-fold | Lung | researchgate.netnih.gov |

The differences in which CYP isoforms metabolize this compound are a clear example of species-specific metabolic pathways. researchgate.net In rodents (rats, mice), rabbits, and cattle, high levels of active CYP4B1 in the lung lead to organ-specific pulmonary toxicity. wikipedia.orgnih.govnih.gov Conversely, humans lack significant CYP4B1 activity but possess hepatic enzymes, mainly CYP1A2 and CYP3A4, that readily activate the compound, resulting in hepatotoxicity. wikipedia.orgresearchgate.net This species difference is critical, as data from rodent models cannot be directly extrapolated to humans. researchgate.netnih.gov For example, rabbit CYP4B1 expressed from complementary DNA is exceptionally active, showing a 180-fold increase in producing DNA-binding metabolites, far surpassing any human isoform tested. researchgate.netnih.gov This highlights a fundamental divergence in the enzymatic handling of this compound, which dictates its target organ selectivity across species. nih.govresearchgate.net

Table 2: Species-Specific CYP Isoforms and Target Organs for this compound Bioactivation

| Species | Primary Activating CYP Isoform(s) | Primary Target Organ | Reference |

| Human | CYP1A2, CYP3A4 | Liver | wikipedia.orgresearchgate.netnih.gov |

| Rodent (Rat, Mouse) | CYP4B1 | Lung, Kidney (male mouse) | wikipedia.orgnih.govnih.gov |

| Rabbit | CYP4B1 | Lung | researchgate.netnih.gov |

| Cattle | CYP4B1 | Lung | nih.gov |

The toxicity of this compound is not caused by the parent compound itself but by a reactive metabolite formed via CYP-mediated oxidation. nih.govmikiashwt.com The widely accepted mechanism is the "enedial hypothesis". wikipedia.org This process begins with the CYP-catalyzed oxidation of the furan ring to form a highly unstable this compound epoxide. wikipedia.orgresearchgate.net This epoxide intermediate is not isolated but rapidly undergoes a sigmatropic rearrangement to form a more stable, yet highly reactive, (Z)-enedial intermediate. wikipedia.orgmikiashwt.com This enedial is a potent electrophile and alkylating agent that can covalently bind to cellular nucleophiles, such as proteins and DNA, leading to cellular damage. wikipedia.orgnih.gov Evidence for this intermediate comes from trapping studies where the enedial reacts with nucleophiles like N-acetyl cysteine (NAC) and N-acetyl lysine (B10760008) (NAL) to form a stable N-substituted cysteinyl pyrrole (B145914) derivative adduct, which has been structurally characterized. nih.govnih.gov The formation of this specific adduct can be monitored by mass spectrometry and serves as an in vitro marker for this compound bioactivation. nih.gov

In addition to the primary bioactivation pathway that targets the furan ring, this compound can undergo other metabolic transformations involving its side chain. wikipedia.org These alternative pathways represent a form of co-metabolism. The alcohol group on this compound can be oxidized to form a ketone, resulting in the compound ipomeanine (IPN). wikipedia.org Like this compound, IPN can also be a substrate for CYP enzymes and undergo oxidation of its furan ring. wikipedia.org Conversely, the ketone group of this compound can be reduced, yielding 1,4-ipomeadiol (B105400) (DIOL). wikipedia.org The oxidation to IPN and the reduction to DIOL are considered major metabolic processes alongside the primary bioactivation pathway. wikipedia.org

Role of Specific Cytochrome P450 (CYP) Isoforms in Bioactivation

Phase II Metabolism: Detoxification Pathways

Following Phase I metabolism, which can lead to the bioactivation of this compound (4-IPO) into a reactive enedial intermediate, Phase II metabolic processes play a crucial role in detoxifying the parent compound and its metabolites. wikipedia.orgnih.gov These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov The primary detoxification pathways for this compound involve glucuronidation and conjugation with glutathione (B108866). wikipedia.orgnih.gov

Glucuronidation by Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT)

A significant detoxification route for this compound is direct conjugation by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. wikipedia.org This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 4-IPO, forming a 4-IPO-glucuronide. wikipedia.orgnih.gov This glucuronide conjugate is more water-soluble and can be readily excreted. wikipedia.org In fact, 4-IPO glucuronide has been identified as the most abundant metabolite found in the urine of rats, highlighting its importance as a primary excretion pathway. wikipedia.orgnih.gov

Research has identified specific UGT isoforms responsible for the glucuronidation of 4-IPO. Studies using a panel of 13 recombinantly expressed UGTs have shown that UGT1A9, UGT2B7, and UGT2B15 are the predominant isoforms that catalyze this reaction. nih.gov There is also a stereochemical influence on this process. While 4-IPO has a chiral center, its stereochemistry does not seem to affect CYP4B1-mediated bioactivation. nih.gov However, it does influence the product diastereoselectivity generated by UGTs in human liver and kidney. nih.gov For instance, UGT1A9 and UGT2B7 preferentially form (R)-IPO-glucuronide, whereas UGT2B15 and UGT2B17 favor the formation of the (S)-IPO-glucuronide. nih.gov

The activity of these UGT isoforms varies between tissues. In the human kidney, glucuronidation is primarily mediated by UGT1A9 and UGT2B7. nih.gov In the human liver, the process is mainly driven by UGT2B7, with smaller contributions from UGT1A9 and UGT2B15. nih.gov This is consistent with chemical inhibition studies where niflumic acid, a UGT1A9-specific inhibitor, significantly reduced glucuronidation in human kidney microsomes but only marginally in liver microsomes. nih.gov

Table 1: UGT Isoform Selectivity in this compound Glucuronidation

| UGT Isoform | Predominant Diastereomer Formed | Primary Tissue Location of Activity |

| UGT1A9 | (R)-IPO-glucuronide | Kidney, Liver |

| UGT2B7 | (R)-IPO-glucuronide | Liver, Kidney |

| UGT2B15 | (S)-IPO-glucuronide | Liver |

| UGT2B17 | (S)-IPO-glucuronide | Not specified |

| Data sourced from a study on recombinant UGT enzymes. nih.gov |

Rates of glucuronidation show significant variability across different species and tissues. Generally, the highest rates are observed in liver microsomes. nih.gov For example, hepatic glucuronidation rates are highest in mice, rats, and rabbits, and comparatively lower in cows, dogs, monkeys, and humans. nih.gov Extrahepatic glucuronidation rates are uniformly low in the lungs and kidneys of all studied animal species and primates. nih.gov The highest rate of extrahepatic glucuronidation was found in rabbit kidney, but this was still only about 13% of the rate measured in rabbit liver. nih.gov

Glutathione Conjugation and Adduct Formation

Another critical detoxification pathway involves the conjugation of 4-IPO's reactive metabolite with glutathione (GSH), a reaction that can be catalyzed by glutathione-S-transferase (GST). wikipedia.orgnih.gov Endogenous glutathione plays a significant protective role against the lung toxicity induced by 4-IPO by reacting with the electrophilic enedial metabolite to form non-toxic conjugates. nih.gov

Studies in rats have demonstrated that toxic doses of 4-IPO lead to a preferential depletion of glutathione in the lungs. nih.gov Furthermore, experimentally depleting lung glutathione with diethylmaleate resulted in increased covalent binding of the reactive metabolite and enhanced toxicity. nih.gov Conversely, administering sulfhydryl compounds like cysteine and cysteamine (B1669678) decreased both covalent binding and toxicity, supporting the protective role of glutathione. nih.gov

The interaction between the reactive 4-IPO enedial and glutathione is complex, leading to the formation of multiple adducts. wikipedia.org Research has identified both a Michael adduct and a dihydrohydroxyfuran adduct. wikipedia.org The Michael adduct can undergo further reactions, including dehydration, to form a mono-GSH pyrrole adduct or, through further dehydration and conjugation with another GSH molecule, a bis-GSH pyrrole adduct. wikipedia.org Using liquid chromatography-tandem mass spectrometry, researchers have detected four distinct glutathione conjugates in the bile of rats administered 4-IPO, confirming that bioactivation occurs on the furan ring moiety. nih.gov

Competitive Dynamics between Bioactivation and Detoxification Pathways

The ultimate toxicological outcome of this compound exposure is determined by the intricate balance between Phase I bioactivation and Phase II detoxification pathways. wikipedia.orgnih.gov The rate at which the parent compound is detoxified via glucuronidation versus the rate it is converted to a reactive metabolite by cytochrome P450 enzymes is a key determinant of organ-specific toxicity. nih.gov

In species susceptible to lung toxicity, such as rabbits and rats, the rate of bioactivation in lung microsomes is high, while the rate of detoxification via glucuronidation in the same tissue is uniformly low. nih.govnih.gov Conversely, hepatic glucuronidation rates in these species are high, which corresponds to a lower risk of liver toxicity. nih.gov This suggests that in the liver, detoxification pathways can effectively compete with and overwhelm the bioactivation pathways. nih.gov For instance, although rabbit liver microsomes show substantial bioactivation of 4-IPO, the compound is not a recognized liver toxin in rabbits, likely due to efficient detoxification mechanisms, including robust Phase II conjugation. nih.gov

Table 2: Comparison of this compound Metabolism Rates in Selected Tissues and Species

| Species | Tissue | Bioactivation Rate (NAC/NAL Adduct Formation) | Glucuronidation Rate | Observed Toxicity |

| Rabbit | Lung | High | Low | Pulmonary |

| Liver | High | High | Low | |

| Rat | Lung | High | Low | Pulmonary |

| Liver | Low | High | Low | |

| Human | Lung | Low | Low | Low |

| Liver | High | Low | Hepatic | |

| This table represents a simplified summary based on comparative microsomal data. Rates are relative and not absolute values. nih.govnih.gov |

Mechanisms of 4 Ipomeanol Toxicity and Cellular Damage

Cellular and Subcellular Targets of Metabolites

The toxicity of 4-ipomeanol is characterized by its remarkable organ and cell-type specificity, which is directly linked to the distribution and activity of cytochrome P450 (CYP450) monooxygenases that metabolize the compound into a reactive alkylating agent. nih.govtdl.org

In many laboratory animals and livestock, such as rodents and cattle, the primary target organ for this compound toxicity is the lung. wikipedia.orgtdl.org The toxin specifically targets the non-ciliated bronchiolar epithelial cells, also known as Clara cells. tdl.orgnih.gov These cells contain high concentrations of cytochrome P450 enzymes, particularly CYP4B1, which are responsible for bioactivating this compound. mikiashwt.comresearchgate.netmdpi.com

The metabolic activation process converts this compound into a highly reactive electrophilic intermediate, believed to be a furan (B31954) epoxide or a subsequent enedial. wikipedia.orgnih.govresearchgate.net This reactive metabolite then covalently binds to cellular macromolecules within the Clara cells, leading to their necrosis. wikipedia.orgvetlexicon.com The destruction of these cells results in significant pulmonary injury, characterized by interstitial pneumonia and acute respiratory distress. msdvetmanual.comtdl.org In rats, repeated exposure to this compound leads to extensive degeneration and necrosis of Clara cells, followed by the sloughing of adjacent ciliated cells. nih.gov Studies in rabbits have shown that neonatal exposure can permanently alter the bronchiolar epithelium into adulthood. physiology.org

Table 1: Pulmonary Toxicity of this compound in Animal Models

| Species | Primary Target Cell | Key Metabolizing Enzyme | Pathological Outcome |

| Rodents (Rats, Mice) | Bronchiolar Clara Cells nih.govnih.gov | Cytochrome P450 nih.gov | Necrosis of bronchiolar cells, pulmonary edema. wikipedia.orgnih.gov |

| Cattle | Bronchiolar Clara Cells tdl.orgvetlexicon.com | Cytochrome P450 tdl.org | Atypical interstitial pneumonia, acute respiratory distress. msdvetmanual.comtdl.org |

| Rabbits | Bronchiolar Clara Cells physiology.org | Cytochrome P450 (CYP4B1) researchgate.net | Clara cell necrosis, altered bronchiolar organization. physiology.org |

In stark contrast to its effects in rodents and cattle, this compound does not cause significant lung damage in humans. wikipedia.orgnih.gov Instead, the primary target organ is the liver, resulting in dose-limiting hepatotoxicity. wikipedia.orgnih.govnih.gov This species-specific difference is attributed to the distribution of the enzymes required for this compound's metabolic activation. wikipedia.org Human lungs have low levels of the specific CYP450 enzymes (like CYP4B1) that efficiently metabolize the toxin. researchgate.net Conversely, human liver cells possess the necessary enzymatic machinery, primarily CYP3A4, to convert this compound into its reactive metabolite, leading to liver cell damage. wikipedia.orgacs.org

Clinical trials investigating this compound as a potential anticancer agent for lung cancer had to be halted because the anticipated lung toxicity did not occur; instead, patients experienced significant, though reversible, elevations in hepatic transaminases. nih.gov

Table 2: Comparison of Primary Target Organ for this compound Toxicity

| Species | Primary Target Organ | Rationale |

| Humans | Liver wikipedia.orgnih.gov | High concentration of metabolizing enzymes (e.g., CYP3A4) in the liver; low concentration in the lung. wikipedia.orgacs.org |

| Rodents & Cattle | Lung wikipedia.orgtdl.org | High concentration of metabolizing enzymes (e.g., CYP4B1) in pulmonary Clara cells. wikipedia.orgtdl.orgresearchgate.net |

In certain animal models, the kidney also emerges as a target organ for this compound toxicity. wikipedia.orgnih.gov This is particularly evident in adult male mice, which exhibit renal toxicity in addition to the characteristic lung damage. wikipedia.orgnih.gov The susceptibility of the male mouse kidney is due to the presence of microsomal enzymes capable of activating this compound in situ. nih.gov This renal metabolic activity is reportedly absent in female and immature male mice, making them resistant to this specific toxic effect. wikipedia.org The resulting damage is localized predominantly to the proximal renal cortical tubules. nih.gov Research has confirmed that the renal damage is caused by reactive metabolites formed directly within the kidney. nih.gov

Table 3: Gender-Specific Renal Toxicity of this compound in Mice

| Animal Model | Susceptibility to Renal Toxicity | Underlying Mechanism |

| Adult Male Mice | Yes wikipedia.orgnih.gov | Presence of renal microsomal enzymes that bioactivate this compound. nih.gov |

| Female & Immature Male Mice | No wikipedia.org | Lack of the specific renal enzymes required for bioactivation. wikipedia.org |

Molecular Mechanisms of Cellular Injury: Macromolecular Binding and Adduct Formation

The cellular damage caused by this compound is a direct consequence of the bioactivation of its furan ring to a highly reactive intermediate. wikipedia.orgnih.gov This unstable metabolite readily attacks and forms covalent bonds with cellular macromolecules, disrupting their normal function and leading to cell death. wikipedia.org

The primary molecular mechanism of this compound-induced cytotoxicity is the covalent binding of its reactive metabolite to cellular proteins. wikipedia.org This process, known as macromolecular alkylation, interferes with critical cellular processes. wikipedia.org The binding is mediated by NADPH-dependent microsomal enzymes and occurs in the target tissues, such as the lungs and kidneys of male mice. nih.gov

A significant target of this covalent binding is the cytochrome P450 enzyme system itself. wikipedia.orgacs.org Studies have shown that this compound is a mechanism-based inactivator of human CYP3A4, the primary enzyme responsible for its bioactivation in the human liver. acs.org The process is time- and concentration-dependent, with the reactive metabolite binding covalently to the CYP3A4 protein, but not to P450 reductase, leading to irreversible inhibition of the enzyme. acs.org The stoichiometry of this binding has been estimated to be approximately 1.5 molecules of the reactive metabolite per molecule of CYP3A4. acs.org This inactivation of the very enzyme that creates the toxic metabolite is a key feature of its molecular action.

Table 4: Inactivation of Human Cytochrome P450 3A4 by this compound

| Parameter | Finding | Reference |

| Mechanism | Time- and concentration-dependent, irreversible inactivation. | acs.org |

| Nature of Inhibition | Mechanism-based inactivator; NADPH-dependent. | acs.org |

| Rate of Inactivation (kinact) | 0.15 min-1 | acs.org |

| Inactivation Potency (KI) | 20 μM | acs.org |

| Covalent Binding Stoichiometry | ~1.5:1 (metabolite:P450 3A4) | acs.org |

Beyond binding to proteins, the reactive metabolites of this compound are also capable of binding to nucleic acids, leading to the formation of DNA adducts. mdpi.com The formation of such adducts is a hallmark of genotoxic agents, as it can lead to mutations and initiate the process of carcinogenesis. nih.govkcl.ac.uk The ability of a chemical to form DNA adducts indicates that a genotoxic substance has reached the DNA within a cell. nih.gov

Studies have demonstrated that cytochrome P450 enzymes can bioactivate this compound into metabolites that bind to DNA. mdpi.com For instance, research using human HepG2 cells engineered to express rabbit CYP4B1 confirmed that the enzyme activates this compound into DNA-binding metabolites. mdpi.com Furthermore, this compound has been shown to inhibit the formation of DNA adducts by other carcinogens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), likely by competing for the same metabolic activation enzymes (cytochrome P450IA2). nih.gov This provides indirect evidence of its interaction with DNA-damaging pathways. The formation of DNA adducts by this compound's metabolites signifies its potential genotoxicity, a critical aspect of its toxicological profile. mdpi.com

Induction of Cellular Stress Responses

The toxicity of this compound is not inherent to the compound itself but arises from its metabolic activation within the body into a reactive intermediate. nih.govnih.gov This process initiates a cascade of events that induce significant cellular stress, ultimately leading to cell death and tissue damage.

The central mechanism of this compound-induced toxicity involves oxidative bioactivation by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org In susceptible animal species, pulmonary cytochrome P450 enzymes oxidize the furan ring of this compound. tdl.org This oxidation reaction generates highly reactive and unstable intermediates, including an epoxide which then rearranges to form a reactive enedial intermediate. wikipedia.orgnih.govnih.gov The formation of this electrophilic species is a critical step that drives cellular damage. nih.gov

This metabolic activation is an oxygen-dependent process that can be inhibited by carbon monoxide, confirming the role of cytochrome P450 enzymes. nih.govnih.gov The generation of these reactive species leads to a state of oxidative stress within the target cells, as the cell's antioxidant defenses are overwhelmed. This highly reactive metabolite is responsible for the subsequent cellular damage. tdl.org

The reactive enedial metabolite formed during the bioactivation of this compound is a potent alkylating agent. wikipedia.org This intermediate can covalently bind to various nucleophilic cellular constituents, including proteins, DNA, and other macromolecules. wikipedia.orgnih.govnih.gov These binding events are permanent and are directly responsible for the compound's toxicity by interfering with normal cellular processes. wikipedia.org

This covalent binding disrupts the structure and function of essential biomolecules, leading to cytotoxicity and eventual cell necrosis. wikipedia.org The binding is not random; it is concentrated in cells that have high levels of the specific cytochrome P450 enzymes responsible for activating this compound. nih.govwikipedia.org In many animal species, these are the non-ciliated bronchiolar epithelial cells (Clara cells), which contain a high concentration of the activating enzyme CYP4B1. nih.govtdl.orgvetlexicon.com This targeted binding explains the cell-specific nature of this compound toxicity. nih.gov

Pathophysiological Manifestations of Organ Toxicity

The organ-specific toxicity of this compound is a direct consequence of the location of the enzymes that metabolize it into its reactive form. nih.govwikipedia.org This results in distinct patterns of injury in the lungs, liver, and kidneys, depending on the species. wikipedia.org

In many laboratory animals and livestock, the lung is the primary target organ for this compound toxicity. wikipedia.orgvetlexicon.com The bioactivation of this compound by cytochrome P450 enzymes, particularly CYP4B1, is highly active in the pulmonary tissue of these species. wikipedia.orgnih.govnih.gov The primary pathological event is the necrosis of bronchiolar exocrine cells, also known as Clara cells, where the metabolic activation is most pronounced. wikipedia.orgtdl.orgvetlexicon.com In mice, damage to pulmonary endothelial cells is also an early event that plays a significant role in the development of pulmonary edema. nih.gov

The destruction of these bronchiolar and endothelial cells triggers a series of secondary and tertiary pathological changes. wikipedia.org These subsequent events constitute the major clinical signs of toxicity, including the development of atypical interstitial pneumonia. vetlexicon.commsdvetmanual.comnih.gov

| Pathological Finding | Description | Mechanism |

| Necrosis | Death and sloughing of non-ciliated (Clara) and ciliated bronchiolar epithelial cells. wikipedia.orgvetlexicon.comnih.gov | Primary effect caused by the high concentration of reactive metabolites formed by CYP enzymes within these specific cells. wikipedia.orgvetlexicon.com |

| Edema | Accumulation of protein-rich fluid in the airspaces and thickening of the alveolar septum. wikipedia.orgvetlexicon.comnih.gov | Secondary effect resulting from the destruction of bronchiolar exocrine cells and damage to the pulmonary endothelium, increasing vascular permeability. wikipedia.orgnih.gov |

| Congestion | Engorgement of pulmonary blood vessels. wikipedia.org | A secondary pathological change following the initial cellular destruction. wikipedia.org |

| Hemorrhage | Bleeding into the lung tissue. wikipedia.org | A tertiary pathological change resulting from severe damage to the lung architecture. wikipedia.org |

| Acute Respiratory Distress | Labored breathing and potential asphyxiation. tdl.orgnih.gov | The culmination of widespread edema, congestion, and cellular damage, leading to severe impairment of gas exchange. tdl.org |

In humans, the toxic effects of this compound are primarily directed at the liver, with minimal effects on the lung. wikipedia.org This is because the specific cytochrome P450 enzyme prominent in the lungs of susceptible animals, CYP4B1, does not effectively activate this compound in humans. wikipedia.orgnih.gov Instead, the compound is metabolized in the human liver by CYP1A2 and CYP3A4, which are highly active there. wikipedia.orgnih.gov

This hepatic bioactivation leads to liver injury. wikipedia.org In clinical studies, the principal toxicity observed in patients was hepatotoxicity, characterized by reversible elevations in hepatic transaminases. nih.gov In some animal models, such as hamsters, liver necrosis has also been observed in addition to lung damage. wikipedia.org Drug-induced liver injury typically manifests with elevated levels of enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). medscape.com

Kidney damage from this compound occurs in certain species where the necessary metabolic enzymes are present in renal tissue. wikipedia.org For instance, adult male mice exhibit renal toxicity because their kidneys contain microsomal enzymes that can transform this compound into its reactive intermediate in situ. wikipedia.orgnih.gov This leads to covalent binding of the metabolite to kidney tissue and subsequent necrosis, which is located predominantly in the proximal renal cortical tubules. nih.gov

This renal toxicity is highly specific; female and immature male mice, which lack these renal enzymes, are resistant to this effect. wikipedia.org Renal damage, including tubular nephrosis, has also been noted in other experimental animals. vetlexicon.com This highlights that the kidney can be a target organ when it possesses the capability for localized bioactivation of the toxin. nih.gov

Table of Species-Specific Organ Toxicity

| Species | Lung | Liver | Kidney | Primary Activating Enzymes |

| Rodents (Rat, Mouse) | Major Target wikipedia.org | Minor Target wikipedia.org | Male Mice Only wikipedia.orgnih.gov | CYP4B1 (Lung) wikipedia.orgnih.gov |

| Cattle | Major Target nih.govvetlexicon.com | - | - | CYP4B1 (Lung) nih.gov |

| Rabbit | Major Target wikipedia.orgnih.gov | - | - | CYP4B1 (Lung) nih.govnih.gov |

| Hamster | Major Target wikipedia.org | Necrosis Detected wikipedia.org | - | Not Specified |

| Human | Minimal Effects wikipedia.orgnih.gov | Major Target wikipedia.org | - | CYP1A2, CYP3A4 (Liver) wikipedia.orgnih.gov |

In Vitro and in Vivo Models in 4 Ipomeanol Research

In Vitro Cell Culture Models

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of 4-ipomeanol's action.

Human Lung Cell Lines (e.g., Non-Small Cell Lung Carcinoma) for Cytotoxicity and Metabolic Studies

Research has utilized human lung cancer cell lines to explore the cytotoxicity and metabolic activation of this compound. nih.gov Studies have shown that certain non-small cell lung carcinoma (NSCLC) cell lines are capable of metabolizing this compound into a cytotoxic intermediate. wikipedia.orgoup.com For instance, the NCI-H322 and NCI-H358 NSCLC cell lines, which have morphological similarities to Clara cells and alveolar type II cells respectively, have demonstrated the ability to metabolically activate this compound. nih.govaacrjournals.org This activation leads to the formation of covalently bound metabolites and subsequent cytotoxicity. nih.gov In contrast, small cell lung cancer cell lines, such as NCI-H128 and NCI-H69, did not show any detectable metabolic activation of the compound. nih.govaacrjournals.org

The metabolic activation in these NSCLC lines is dependent on the concentration of this compound and the duration of exposure, following Michaelis-Menten kinetics. nih.govaacrjournals.org This process requires oxygen and is significantly inhibited by carbon monoxide, indicating the involvement of cytochrome P450 enzymes. nih.govaacrjournals.org Furthermore, the cytotoxicity of this compound was found to be greater in the NSCLC lines compared to the small cell lines. nih.govaacrjournals.org

Table 1: Cytotoxicity of this compound in Human Lung Cancer Cell Lines

| Cell Line | Type | Metabolic Activation of this compound | Cytotoxicity |

| NCI-H322 | Non-Small Cell Lung Carcinoma | Evident | More extensive |

| NCI-H358 | Non-Small Cell Lung Carcinoma | Evident | Pronounced |

| NCI-H128 | Small Cell Lung Carcinoma | Undetectable | No effect |

| NCI-H69 | Small Cell Lung Carcinoma | Undetectable | No effect |

HepG2 Cells and Recombinant Cytochrome P450 Expression Systems for Metabolic Activation Studies

Human hepatoma HepG2 cells have been a valuable tool in studying the metabolic activation of this compound, especially when used in conjunction with recombinant cytochrome P450 (CYP) expression systems. nih.govresearchgate.net These models allow for the investigation of specific human CYP enzymes involved in the bioactivation of this compound. nih.gov Studies using a vaccinia virus complementary DNA expression system in HepG2 cells have identified several human P450 enzymes capable of metabolizing this compound. nih.gov

Notably, CYP1A2, CYP3A3, and CYP3A4 were found to significantly catalyze the production of DNA-bound metabolites of this compound. nih.gov In contrast, CYP2F1 and CYP4B1, which are expressed in the lung, showed only a modest ability to activate the toxin. nih.gov Interestingly, rabbit CYP4B1 expressed in this system was found to be the most active enzyme in producing DNA-binding metabolites from this compound, highlighting a significant species difference in metabolism. nih.gov Other research has also implicated human CYP1A2, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 in the bioactivation of this compound. oup.com

In Vivo Animal Models for Organ-Specific Toxicity and Metabolic Studies

Animal models have been indispensable for understanding the organ-specific toxicity and metabolic fate of this compound in a whole-organism context.

Rodent Models (Rats, Mice, Hamsters) for Pulmonary, Hepatic, and Renal Toxicity

Rodent models have been extensively used to investigate the toxic effects of this compound. In rats, rabbits, guinea pigs, and hamsters, the primary target organ is the lung, with toxicity manifesting as selective necrosis of the nonciliated bronchiolar (Clara) cells. annualreviews.org Higher doses can lead to more widespread lung damage, including edema and hemorrhage. annualreviews.org

The mouse model has revealed interesting strain and sex differences in toxicity. wikipedia.org While the lung is a major target in all mice, adult male mice also exhibit significant renal cortical necrosis as a primary lesion. annualreviews.org This renal toxicity is linked to the in situ metabolic activation of this compound in the kidney. nih.gov Female and immature male mice are notably resistant to this renal damage. wikipedia.organnualreviews.org In hamsters, in addition to pulmonary damage, this compound can also cause liver necrosis. researchgate.net

Table 2: Organ-Specific Toxicity of this compound in Rodent Models

| Rodent Model | Primary Target Organ(s) | Other Affected Organs |

| Rats | Lung | Liver, Kidney (at higher doses) |

| Mice (Adult Male) | Lung, Kidney | Liver (at higher doses) |

| Mice (Female/Immature) | Lung | - |

| Hamsters | Lung | Liver |

Livestock Models (Cattle, Rabbits) in Pulmonary Toxicity Investigations

Livestock, particularly cattle, were the first species in which the toxicity of this compound was identified, following the consumption of mold-damaged sweet potatoes. annualreviews.orgnih.gov In cattle, this compound causes a severe, sometimes fatal, respiratory syndrome that is clinically and histologically similar to atypical interstitial pneumonia. nih.gov The pathological findings include pulmonary edema and emphysema. nih.gov

Rabbits have also been a key model in this compound research. wikipedia.organnualreviews.org Similar to other species, the lung is the primary target organ for toxicity in rabbits. wikipedia.org The high susceptibility of the rabbit lung to this compound toxicity is associated with high levels of CYP4B1, an enzyme that efficiently bioactivates the toxin. mdpi.com

Pulmonary Function Assessments in Animal Models

Pulmonary function tests (PFTs) in animal models provide quantitative data on the physiological consequences of this compound-induced lung injury. dtic.mil These assessments are crucial for correlating the cellular and histological damage observed with functional deficits in the respiratory system.

Studies in female Long-Evans rats have been particularly informative. Following intraperitoneal administration of 4-IPO, significant, dose-dependent changes in pulmonary function were observed. nih.gov These functional alterations are attributed to the swelling and dysfunction of Clara cells, leading to subsequent alveolar interstitial edema. nih.gov

At a dose of 5 mg/kg, rats exhibited a significant decrease in tidal volume and a compensatory increase in respiratory rate. nih.gov This pattern of rapid, shallow breathing is a classic response to certain types of lung injury. Furthermore, an increase in the ratio of functional residual capacity to total lung capacity was noted, indicating changes in lung volume compartments. nih.gov Histological evidence of pulmonary edema was observed at doses of 10 mg/kg, with significant increases in lung fluid occurring at 15 mg/kg. nih.gov These findings demonstrate that 4-IPO-induced cellular damage translates directly to measurable impairments in lung mechanics and gas exchange efficiency.

While direct PFT data for 4-IPO in mice is less detailed in the available literature, methods for assessing pulmonary function, such as the measurement of the diffusion factor for carbon monoxide (DFCO), are well-established for mouse models of lung disease. physiology.orgresearchgate.net These techniques are sensitive enough to detect structural changes in the lung resulting from fibrosis or emphysema and could be applied to further delineate the functional impact of 4-IPO toxicity in this species. physiology.orgresearchgate.net

Table 2: Pulmonary Function Changes in Female Long-Evans Rats 24 Hours After this compound Administration

| Parameter | Dose of this compound (mg/kg) | Observed Effect | Implication | Reference(s) |

| Tidal Volume | 5 | Significant Decrease | Indication of shallow breathing. | nih.gov |

| Respiratory Rate | 5 | Significant Increase | Compensatory mechanism for reduced tidal volume. | nih.gov |

| Functional Residual Capacity/Total Lung Capacity Ratio | 5 | Significant Increase | Alteration in lung volume partitioning. | nih.gov |

| Pulmonary Edema (Histological Evidence) | 10 | Present | Structural damage to the lung tissue. | nih.gov |

| Lung Fluid | 15 | Significant Increase | Evidence of severe edema and compromised alveolar-capillary barrier. | nih.gov |

Structure Activity Relationships Sar in 4 Ipomeanol Bioactivation and Cytotoxicity

Contribution of the Furan (B31954) Ring System to Bioactivation Potential

The furan ring is the critical pharmacophore, or "warhead," responsible for the bioactivation of 4-ipomeanol. acs.orgnih.gov The metabolic process, mediated by CYP enzymes, involves the oxidation of the furan ring. wikipedia.orgnih.gov This oxidation leads to the formation of a highly unstable and reactive intermediate, which is believed to be an enedial. wikipedia.orgnih.gov This reactive metabolite can then covalently bind to cellular macromolecules, such as proteins, leading to cellular dysfunction and necrosis. wikipedia.orgnih.gov

The necessity of the furan ring for toxicity is demonstrated by studies on various analogues. For instance, replacing the furan ring with a phenyl group, as in 4-hydroxy-1-phenyl-1-pentanone (HPP), results in a non-toxic compound. nih.gov This highlights that the specific electronic and structural properties of the furan moiety are essential for its susceptibility to CYP-mediated oxidation and subsequent transformation into a cytotoxic species. The bioactivation process is thought to proceed via the formation of an unstable epoxide intermediate from the furan ring, which then rearranges to the reactive enedial. wikipedia.orgnih.gov

Influence of Side Chain Length and Substitutions on Metabolic Conversion and Cytotoxicity

While the furan ring is the site of bioactivation, the side chain of this compound plays a significant role in modulating its metabolic conversion and resulting cytotoxicity. Studies on a series of N-alkyl-3-furancarboxamides, which are analogues of this compound, have revealed a parabolic relationship between the length of the alkyl side chain and the observed cytotoxicity. acs.orgacs.org

Analogues with very short (less than three carbons) or very long (greater than six carbons) alkyl chains exhibit reduced toxicity. acs.orgacs.org The lower toxicity of the short-chain analogues is attributed to their lower affinity for the active site of the metabolizing enzyme, CYP4B1. acs.org Conversely, the decreased toxicity of the long-chain analogues is due to an increased rate of ω-hydroxylation of the side chain, which is a detoxification pathway that competes with the bioactivation of the furan ring. acs.org The optimal cytotoxicity is observed for analogues with side chains of intermediate length (three to six carbons). acs.org

This parabolic relationship underscores the importance of the side chain in orienting the molecule within the enzyme's active site and in influencing the balance between bioactivation and detoxification pathways.

Correlation between Reactive Intermediate Formation and Observed Cytotoxicity

A direct and positive correlation exists between the rate of reactive intermediate formation and the extent of cytotoxicity. acs.orgacs.org This relationship has been demonstrated in studies using HepG2 cells engineered to express CYP4B1, the primary enzyme responsible for this compound bioactivation in some animal species. acs.org The formation of the reactive enedial intermediate can be quantified by trapping it with nucleophiles, such as a combination of N-acetyl-L-cysteine (NAL) and glutathione (B108866) (GSH), to form a stable pyrrole (B145914) adduct. nih.govacs.org

Research has shown a similar parabolic relationship between the alkyl chain length of this compound analogues and the amount of trapped reactive intermediate formed. acs.org This indicates that the same structural features of the side chain that govern cytotoxicity also control the rate of bioactivation. The direct correlation between the formation of the reactive metabolite and cell death provides strong evidence that the covalent binding of this intermediate to critical cellular targets is the primary mechanism of this compound-induced toxicity. nih.gov

Design and Evaluation of Analogues for Altered Metabolic Activation and Selectivity

The understanding of the SAR of this compound has enabled the design and synthesis of analogues with altered metabolic activation profiles and, consequently, modified biological activities. The primary goal of these efforts has been to create non-toxic analogues that can act as competitive inhibitors of the metabolic activation of other toxic compounds, such as the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.govnih.gov

By replacing the furan ring of this compound with other aromatic systems like phenyl or thienyl groups, researchers have developed analogues such as 4-hydroxy-1-phenyl-1-pentanone (HPP) and 4-hydroxy-1-(2-thienyl)-1-pentanone (HTP). nih.govpsu.edu These analogues are structurally similar to this compound but are not bioactivated to toxic metabolites. nih.gov HPP, for example, has been shown to be a potent inhibitor of the metabolic activation and tumorigenicity of NNK in mouse lungs. nih.gov

Further modifications to the side chain and the aromatic ring have been explored to optimize the inhibitory activity of these analogues. For instance, altering the length of the alkyl side chain in HPP analogues, such as in 4-hydroxy-1-phenyl-1-octanone (4-HPO), has been shown to influence their inhibitory effects on NNK metabolism. nih.gov These studies demonstrate the feasibility of designing this compound analogues with tailored metabolic properties for potential therapeutic or chemopreventive applications. nih.govnih.gov

Data Tables

Table 1: Relationship Between Side Chain Length of N-alkyl-3-furancarboxamide Analogues and Cytotoxicity in CYP4B1-expressing HepG2 Cells

| Analogue (Side Chain) | LD50 (µM) | Relative Cytotoxicity |

| C1 (Methyl) | > 100 | Low |

| C2 (Ethyl) | ~50 | Moderate |

| C3 (Propyl) | ~5 | High |

| C4 (Butyl) | ~5 | High |

| C5 (Pentyl) | ~5 | High |

| C6 (Hexyl) | ~5 | High |

| C7 (Heptyl) | ~20 | Moderate |

| C8 (Octyl) | > 50 | Low |

| Data is synthesized from findings reported in scientific literature. acs.org |

Table 2: Comparison of this compound and its Analogues in Inhibiting NNK Metabolism

| Compound | Aromatic Ring | Key Structural Features | Effect on NNK Metabolism |

| This compound (4-IPO) | Furan | Hydroxyl group on side chain | Substrate, not an inhibitor |

| 4-Hydroxy-1-phenyl-1-pentanone (HPP) | Phenyl | Hydroxyl group on side chain | Potent inhibitor |

| 4-Hydroxy-1-phenyl-1-octanone (4-HPO) | Phenyl | Longer alkyl side chain | Potent inhibitor |

| 4-Hydroxy-1-(2-thienyl)-1-pentanone (HTP) | Thiophene | Thienyl ring instead of furan | Inhibitor |

| This table is a summary of findings from multiple research articles. nih.govnih.govpsu.edu |

Analytical Methodologies for 4 Ipomeanol and Its Metabolites

Chromatographic and Spectrometric Techniques for Detection and Quantification of Metabolites

A variety of chromatographic and spectrometric methods are employed for the separation, detection, and quantification of 4-ipomeanol and its metabolites. High-Performance Liquid Chromatography (HPLC) is a key technique, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. nih.gov For instance, HPLC has been used to isolate and purify metabolites like ipomeanol 4-glucuronide from rat urine. nih.gov The analysis can be performed using a C18 column with a mobile phase such as 30% methanol (B129727) in water, and detection via UV at 254 nm. nih.gov

Gas Chromatography (GC), particularly when combined with mass spectrometry (GC-MS), is another powerful tool. nih.gov However, the thermal instability of this compound can pose a challenge. To overcome this, derivatization to a more heat-stable form, such as a silyl (B83357) ether derivative, is often performed before GC analysis. scite.ai Thin-layer chromatography (TLC) has also been utilized for the analysis of silylated derivatives of this compound. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity for quantifying metabolites, including glucuronide conjugates and adducts, in complex biological samples. nih.govnih.gov These advanced methods allow for the detailed characterization of metabolic pathways. nih.govyoutube.com

Table 1: Chromatographic and Spectrometric Techniques for this compound Analysis

| Technique | Abbreviation | Application Example | Key Findings/Notes | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Isolation and purification of ipomeanol 4-glucuronide from rat urine. | Used with C18 columns and UV detection. A major detoxification metabolite was identified. | nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of this compound after derivatization. | The silylated derivative is used to overcome thermal instability of the parent compound. | nih.govscite.ai |

| Thin-Layer Chromatography | TLC | Analysis of silylated this compound derivatives. | A complementary technique for separation. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification of IPO-glucuronide and NAC/NAL adducts in microsomal incubations. | Provides high sensitivity and specificity for studying metabolic pathways and bioactivation. | nih.govnih.gov |

Mass Spectrometry-Based Assays for Characterization of Protein and DNA Adducts (e.g., NAC/NAL, GSH Adducts)

The toxicity of this compound is linked to its metabolic activation into a reactive intermediate, an enedial, which can form covalent adducts with cellular macromolecules like proteins and DNA. wikipedia.orgnih.gov Mass spectrometry is an indispensable tool for identifying and characterizing these adducts.

LC-MS/MS has been instrumental in detecting glutathione (B108866) (GSH) conjugates of this compound in the bile of rats. nih.gov By using a combination of deuterated and non-deuterated this compound, researchers confirmed that bioactivation occurs on the furan (B31954) ring, leading to the formation of four distinct GSH conjugates. nih.gov These studies helped to infer the mass of the reactive metabolite. nih.gov

Furthermore, a quantitative mass spectrometry-based assay has been developed to measure the formation of N-acetylcysteine (NAC) and N-acetyl-lysine (NAL) adducts of this compound. nih.gov This assay allows for the comparison of bioactivation rates across different tissues and species, providing insight into the balance between metabolic activation and detoxification pathways like glucuronidation. nih.gov The formation of these adducts serves as a direct measure of the generation of reactive electrophilic intermediates. nih.gov

Application of Radiolabeled Substrates in Covalent Binding and Metabolic Pathway Studies

The use of radiolabeled this compound, typically with Carbon-14 ([¹⁴C]this compound), has been fundamental in elucidating its metabolic fate and mechanism of toxicity. nih.govnih.govnih.gov These studies allow for the tracking of the compound and its metabolites throughout the body.

Radiolabeling has been crucial in demonstrating the covalent binding of this compound metabolites to tissue macromolecules. nih.govnih.gov Following administration of [¹⁴C]this compound, radioactivity can be measured in various tissues, with higher levels of covalently bound radioactivity found in target organs of toxicity, such as the lung in rodents. nih.govnih.gov These studies have shown that the extent of covalent binding correlates with the severity of tissue damage. nih.gov

Metabolic pathway studies have also heavily relied on radiolabeled substrates. For example, studies in rats using radiolabeled this compound showed rapid urinary excretion of radioactivity, with a significant portion identified as a major glucuronide metabolite, highlighting this as an important detoxification route. nih.govnih.gov

Identification and Validation of Biomarkers of this compound Exposure and Organ Toxicity

Identifying reliable biomarkers is essential for assessing exposure to this compound and monitoring for potential organ damage. Research has focused on urinary metabolites, circulating adducts, and other physiological markers.

The analysis of urinary metabolite profiles provides a non-invasive method for assessing exposure and metabolism of this compound. A major urinary metabolite in rats has been identified as ipomeanol 4-glucuronide. nih.govnih.gov The excretion of this conjugate is rapid, with a substantial percentage of the administered dose being eliminated in this form within hours. nih.govnih.gov The quantification of ipomeanol 4-glucuronide in urine can therefore serve as a biomarker of exposure and an indicator of the activity of detoxification pathways. nih.govnih.gov The balance between the formation of glucuronide conjugates and reactive metabolites that form adducts is a key determinant of toxicity. nih.gov

The reactive metabolites of this compound can bind to proteins and DNA, forming adducts that can be detected in circulation. nih.govnih.gov These adducts are direct evidence of metabolic activation and can serve as biomarkers of exposure and potential toxicity. While much of the research has focused on adduct formation within target tissues, the detection of these adducts in blood components could provide a less invasive means of monitoring exposure. The metabolic activation of this compound, which leads to the formation of these adducts, has been demonstrated to be a prerequisite for its toxic effects. nih.govnih.gov

Exposure to this compound can lead to organ-specific damage, particularly to the lungs in many animal species and the liver in humans. wikipedia.orgnih.govnih.gov This damage can be monitored by measuring specific physiological and biochemical markers in biological fluids. For instance, lung toxicity in cattle and other animals is characterized by pulmonary edema and emphysema. scite.ainih.govmsdvetmanual.com In humans, hepatotoxicity is the principal toxic effect, which can be monitored by measuring levels of liver enzymes, such as hepatic transaminases, in the blood. nih.gov In cases of renal toxicity, as observed in male mice, changes in kidney function markers in urine and blood would be relevant. wikipedia.org Acute kidney injury, for example, is diagnosed by a rapid decline in kidney function, often indicated by a rise in serum creatinine. mdpi.com

Table 2: Biomarkers of this compound Exposure and Toxicity

| Biomarker Category | Specific Marker Example | Biological Fluid | Indication | Reference |

|---|---|---|---|---|

| Urinary Metabolite | Ipomeanol 4-glucuronide | Urine | Exposure and detoxification activity. | nih.govnih.govnih.gov |

| Macromolecular Adducts | Protein and DNA adducts | Blood, Tissue | Metabolic activation and exposure to reactive metabolites. | nih.govnih.govnih.gov |

| Biochemical Markers of Organ Damage | Elevated hepatic transaminases | Blood/Serum | Hepatotoxicity (observed in humans). | nih.gov |

| Increased serum creatinine | Blood/Serum | Potential nephrotoxicity. | wikipedia.orgmdpi.com | |

| Physiological Markers of Organ Damage | Pulmonary edema and emphysema | - (Clinical observation) | Lung toxicity (observed in animals). | scite.ainih.govmsdvetmanual.com |

Advanced Research Applications and Therapeutic Implications of 4 Ipomeanol

The unique bioactivation pathway of 4-Ipomeanol (4-IPO) has positioned it as a valuable molecule in advanced biomedical research, particularly in the development of targeted cancer therapies and for studying fundamental principles of toxicology. Its utility spans from innovative gene therapy systems to its role as a model compound for investigating mechanisms of chemical-induced organ injury.

常见问题

Q. Methodological Consideration :

- Use in vitro microsomal assays with tissue-specific isoforms to quantify reactive intermediate formation .

- Validate findings with in vivo models expressing human CYP4B1 to bridge translational gaps .

How do contradictory findings on this compound’s cytotoxicity across experimental models inform risk assessment in preclinical studies?

Advanced Research Question

Discrepancies arise in cytotoxicity studies due to variations in metabolic activation efficiency, glutathione (GSH) depletion kinetics, and interspecies differences in detoxification pathways. For instance, avian models lacking pulmonary CYP4B1 show minimal lung toxicity but exhibit hepatic GSH depletion, highlighting organ-specific vulnerability . Conversely, rodent studies prioritize lung toxicity due to high CYP4B1 activity in Clara cells .

Q. Methodological Resolution :

- Conduct comparative in vitro studies using primary cells (e.g., human vs. rodent hepatocytes) to quantify species-specific metabolic rates .

- Incorporate kinetic modeling of reactive intermediate formation and detoxification (e.g., LC-MS/MS quantification of GSH adducts) .

What experimental strategies optimize detection of this compound’s reactive intermediates in target tissues?

Advanced Research Question

Reactive intermediates like this compound-epoxide are transient and require rapid stabilization for accurate detection. Radiolabeled analogs (e.g., [³H]this compound) enable tracking of covalent adduct formation, while fluorinated derivatives (e.g., [¹⁸F]F-4-IM) facilitate real-time imaging of CYP4B1 activity in transfected cells .

Q. Methodological Guidance :

- Use cold trapping with nucleophilic agents (e.g., glutathione or N-acetylcysteine) to stabilize intermediates for LC-MS/MS analysis .

- Employ positron emission tomography (PET) with [¹⁸F]F-4-IM to non-invasively map CYP4B1 expression in preclinical models .

How can researchers address dose-limiting hepatotoxicity in this compound-based therapeutic applications?

Advanced Research Question

Phase I trials revealed hepatotoxicity at higher doses, attributed to off-target CYP3A4/5-mediated metabolism in humans. This contrasts with rodent data, where pulmonary toxicity dominates .

Q. Methodological Approaches :

- Develop prodrugs with selective activation by tumor-specific enzymes (e.g., CYP4B1-overexpressing cancers) to minimize hepatic exposure .

- Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify therapeutic windows using human hepatocyte spheroids or organ-on-chip systems .

What analytical techniques are critical for quantifying this compound and its metabolites in complex biological matrices?

Basic Research Question

High-resolution mass spectrometry (HRMS) and isotope dilution methods are essential for distinguishing this compound from endogenous compounds. For example, LC-MS/MS with multiple reaction monitoring (MRM) achieves nanomolar sensitivity in plasma and tissue homogenates .

Q. Step-by-Step Protocol :

Extract metabolites using solid-phase extraction (SPE) with deuterated internal standards.

Separate via reverse-phase HPLC with a C18 column.

Detect using tandem MS with electrospray ionization (ESI) in positive ion mode .

Why do structural analogs of this compound exhibit divergent bioactivation profiles, and how can this inform drug design?

Advanced Research Question

Modifications to the furanoterpenoid backbone alter electron density and steric accessibility, impacting CYP4B1 binding and activation. For instance, fluorination at the C4 position ([¹⁸F]F-4-IM) enhances metabolic stability while retaining CYP4B1 specificity .

Q. Design Principles :

- Perform density functional theory (DFT) calculations to predict reactive intermediate formation.

- Validate using crystallography of CYP4B1-ligand complexes to identify critical binding residues .

How should researchers mitigate ethical and methodological biases in translational studies of this compound?

Ethical/Methodological Question

Species disparities in toxicity profiles necessitate transparent reporting of model limitations and avoidance of overgeneralization. Ethical preclinical studies require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。